molecular formula C8H9NO3 B2908131 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid CAS No. 1155979-84-2

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2908131
CAS No.: 1155979-84-2
M. Wt: 167.164
InChI Key: ANFMYWSCDVATLV-UHFFFAOYSA-N
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Description

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is an organic compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is characterized by the presence of a pyrrolidine ring with a carboxylic acid group and a prop-2-yn-1-yl substituent, making it a valuable scaffold for the synthesis of various bioactive molecules.

Properties

IUPAC Name

5-oxo-1-prop-2-ynylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h1,6H,3-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFMYWSCDVATLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of pyrrolidine derivatives. For example, pyrrolidine can be oxidized using oxidizing agents such as nitric acid to form pyrrolidine-3-carboxylic acid

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace the prop-2-yn-1-yl group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating Agents: Alkyl halides, alkynyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors or other proteins, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid (CAS Number: 1155979-84-2) is a compound belonging to the pyrrolidine family, recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with a carboxylic acid group and a prop-2-yn-1-yl substituent. The molecular formula is C8H9NO3C_8H_9NO_3 with a molecular weight of 167.16 g/mol.

PropertyValue
CAS Number1155979-84-2
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol

Target of Action

The compound acts as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2^1O_2) and superoxide anion (O2O_2^-) through energy transfer and single electron transfer pathways. This mechanism is crucial for its biological effects, particularly in oxidative stress modulation.

Biochemical Pathways

Research indicates that derivatives of this compound can decrease levels of 5-oxoproline, an important mediator of oxidative stress, thereby improving cardiac function post-myocardial infarction in animal models.

Anticancer Activity

Recent studies have demonstrated that 5-Oxo derivatives exhibit promising anticancer properties. For instance, compounds derived from 5-Oxo-pyrrolidine were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting a structure-dependent anticancer activity:

CompoundIC50 (µM)Effect on A549 Cells
Compound 1566Significant reduction in viability
Compound 21Not specifiedHigh activity against multidrug-resistant strains

Notably, compound 21 showed selective antimicrobial activity against resistant Staphylococcus aureus strains .

Antimicrobial Activity

The antimicrobial potential of 5-Oxo derivatives has also been explored against various pathogens. In vitro studies highlighted their effectiveness against multidrug-resistant bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .

Case Studies

  • Anticancer Study : In a controlled experiment, various derivatives were tested on A549 cells to evaluate their cytotoxic effects compared to cisplatin. The results indicated that compounds with free amino groups exhibited the most potent anticancer activity while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Study : A series of compounds were screened against clinically significant pathogens. The findings confirmed that certain derivatives effectively inhibited the growth of resistant strains, positioning them as potential candidates for further drug development .

Q & A

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

  • Methodological Answer : Primary neuronal cultures or SH-SY5Y cells treated with oxidative stressors (e.g., H₂O₂) assess neuroprotection. Mechanistic studies involve Western blotting for apoptosis markers (Bax/Bcl-2) and mitochondrial membrane potential assays (JC-1 dye). Comparative studies with known neuroprotectants (e.g., riluzole) validate efficacy .

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